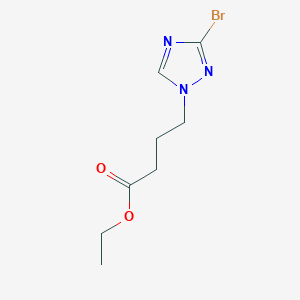![molecular formula C11H11ClN2O4 B2522419 Chlorhydrate d'acide 1-(éthoxycarbonyl)imidazo[1,5-a]pyridine-6-carboxylique CAS No. 2177263-22-6](/img/structure/B2522419.png)
Chlorhydrate d'acide 1-(éthoxycarbonyl)imidazo[1,5-a]pyridine-6-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C11H11ClN2O4 and its molecular weight is 270.67. The purity is usually 95%.
BenchChem offers high-quality 1-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- L'imidazo[1,5-a]pyridine est un composant structural crucial dans un large éventail d'agrochimiques et de produits pharmaceutiques. Des chercheurs ont étudié sa synthèse de manière approfondie pendant plusieurs décennies .
- Des chercheurs ont rapporté des innovations liées aux diodes électroluminescentes (DEL), aux photovoltaïques organiques (cellules solaires) et aux transistors organiques à effet de champ (OFET) .
Agrochimie et produits pharmaceutiques
Dispositifs optoélectroniques
Science des matériaux
Mécanisme D'action
Target of Action
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . The specific targets of individual compounds can vary widely depending on their structure and functional groups.
Mode of Action
The mode of action of imidazo[1,2-a]pyridines can also vary widely. Some compounds in this class have been shown to act through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis .
Biochemical Pathways
The biochemical pathways affected by imidazo[1,2-a]pyridines can be diverse, depending on the specific compound and its targets. Some compounds in this class have been used to develop covalent inhibitors .
Result of Action
The molecular and cellular effects of imidazo[1,2-a]pyridines can be diverse, depending on the specific compound and its targets. Some compounds in this class have been used to develop covalent inhibitors .
Action Environment
The action, efficacy, and stability of imidazo[1,2-a]pyridines can be influenced by various environmental factors. These can include the pH of the environment , the presence of other compounds, and the specific conditions of the reaction or biological system.
Orientations Futures
Imidazo[1,5-a]pyridine and its derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties . They have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .
Analyse Biochimique
Biochemical Properties
1-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . The nature of these interactions often involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity.
Cellular Effects
The effects of 1-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride on cellular processes are profound. It can modulate cell signaling pathways, alter gene expression, and impact cellular metabolism. For example, this compound has been observed to downregulate pro-inflammatory cytokine production in immune cells, thereby reducing inflammation . Additionally, it may influence metabolic pathways by altering the expression of genes involved in energy metabolism.
Molecular Mechanism
At the molecular level, 1-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor, binding to the active sites of target enzymes and blocking their activity. This inhibition can lead to changes in downstream signaling pathways and gene expression. For instance, by inhibiting COX enzymes, this compound reduces the production of prostaglandins, which are mediators of inflammation .
Temporal Effects in Laboratory Settings
The stability and effects of 1-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride over time are crucial for its application in research. In laboratory settings, this compound has shown stability under standard storage conditions. Its activity may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained anti-inflammatory effects in cell cultures .
Dosage Effects in Animal Models
In animal models, the effects of 1-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride vary with dosage. At lower doses, it exhibits beneficial anti-inflammatory effects without significant toxicity. At higher doses, adverse effects such as gastrointestinal irritation and liver toxicity have been observed . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
1-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and clearance from the body . This interaction can affect metabolic flux and the levels of various metabolites, potentially leading to altered physiological states.
Transport and Distribution
The transport and distribution of 1-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its uptake into target cells and its accumulation in specific tissues, such as the liver and kidneys . The compound’s distribution profile is crucial for its efficacy and safety in therapeutic applications.
Subcellular Localization
Within cells, 1-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride localizes to specific subcellular compartments, such as the cytoplasm and nucleus. This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action . The subcellular distribution of this compound can influence its activity and effectiveness in modulating cellular processes.
Propriétés
IUPAC Name |
1-ethoxycarbonylimidazo[1,5-a]pyridine-6-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4.ClH/c1-2-17-11(16)9-8-4-3-7(10(14)15)5-13(8)6-12-9;/h3-6H,2H2,1H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXDJDFCDOQCBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=CN2C=N1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-isopropyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]](/img/structure/B2522336.png)

![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2522339.png)
![Ethyl 4-[2-(6-chloropyridine-3-carbonyl)oxyacetyl]piperazine-1-carboxylate](/img/structure/B2522342.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2522344.png)
![N-cyclohexyl-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2522345.png)
![5-benzyl-N-(2-fluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2522346.png)





![4-(tert-butyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2522357.png)
